molecular formula C6H7NO3 B1505831 3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 83432-20-6

3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No. B1505831
CAS RN: 83432-20-6
M. Wt: 141.12 g/mol
InChI Key: SIHJEABMVDRMHV-UHFFFAOYSA-N
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Description

“3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one” is an organic compound that has been studied for its synthetic potential and biological activity . It is a product of the one-pot Biginelli reactions of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes and urea . It is also known as dehydroacetic acid .


Synthesis Analysis

The synthesis of “3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one” has been studied using the one-pot Biginelli reactions of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes and urea under conventional thermal heating and microwave activation . The products of these reactions were previously unknown 3-[amino(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones .


Molecular Structure Analysis

According to NMR data, compounds of “3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one” in CDCl3 solution exist as equilibrium mixtures of two tautomers . Their 1H NMR spectra showed signals due to the primary amino group, methyl group, CH proton, 5-H, and aromatic protons .


Chemical Reactions Analysis

The chemical reactions of “3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one” have been studied under both conventional heating and microwave irradiation . The main factor responsible for the formation of structures is the long reaction time (up to 46 h) which favors hydrolysis of urea with liberation of ammonia, and the latter acts as the nitrogen-containing component .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one” include a molecular weight of 141.13 . More detailed properties like solubility, melting point, boiling point, etc., are not available in the retrieved papers.

Safety And Hazards

The safety and hazards associated with “3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one” include hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for “3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one” could involve further exploration of its synthetic potential and biological activity . More studies could be conducted to understand how the substituent in the aldehyde component affects the conversion and selectivity in the modified Biginelli reaction of keto lactone .

properties

IUPAC Name

3-amino-4-hydroxy-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-3-2-4(8)5(7)6(9)10-3/h2,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHJEABMVDRMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716038
Record name 3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one

CAS RN

83432-20-6
Record name 3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-hydroxy-6-methyl-2H-pyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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